B10-S

Description

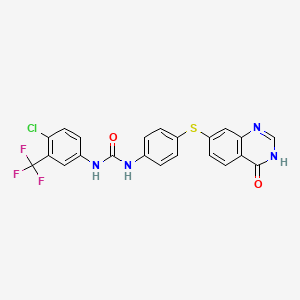

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H14ClF3N4O2S |

|---|---|

Molecular Weight |

490.9 g/mol |

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea |

InChI |

InChI=1S/C22H14ClF3N4O2S/c23-18-8-3-13(9-17(18)22(24,25)26)30-21(32)29-12-1-4-14(5-2-12)33-15-6-7-16-19(10-15)27-11-28-20(16)31/h1-11H,(H,27,28,31)(H2,29,30,32) |

InChI Key |

OBECMFGOFVDBRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)SC3=CC4=C(C=C3)C(=O)NC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Binding Affinity and Kinetics of the m396-B10 Antibody to the SARS-CoV-2 Spike Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the m396-B10 monoclonal antibody to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike (S) protein. The "B10-S protein" interaction, as identified from scientific literature, refers to this specific antibody-antigen pairing. The m396-B10 antibody is an engineered variant of the m396 antibody, which was originally developed against SARS-CoV-1. This guide will delve into the quantitative binding data, the detailed experimental methodology used for its determination, and the relevant biological pathways.

Quantitative Binding Data

The binding affinity and kinetics of the m396-B10 antibody to the SARS-CoV-2 S protein RBD were determined using Biolayer Interferometry (BLI). The key quantitative parameters are summarized in the table below.

| Parameter | Value | Unit | Description |

| Equilibrium Dissociation Constant (Kd) | 7.1 | nM | A measure of the binding affinity. A lower Kd value indicates a higher binding affinity. |

| Association Rate Constant (ka or kon) | 1.01 x 105 | M-1s-1 | The rate at which the antibody binds to the antigen. |

| Dissociation Rate Constant (kd or koff) | 7.18 x 10-4 | s-1 | The rate at which the antibody-antigen complex dissociates. |

Experimental Protocols

The following is a detailed methodology for determining the binding affinity and kinetics of an antibody to its antigen using Biolayer Interferometry (BLI), based on standard protocols for such experiments.

Biolayer Interferometry (BLI) for Antibody-Antigen Binding Kinetics

Objective: To determine the equilibrium dissociation constant (Kd), association rate constant (ka), and dissociation rate constant (kd) of the m396-B10 antibody binding to the SARS-CoV-2 Spike protein RBD.

Materials:

-

BLI instrument (e.g., Octet system)

-

Streptavidin (SA) biosensors

-

Biotinylated m396-B10 antibody

-

Recombinant SARS-CoV-2 Spike protein RBD (antigen)

-

Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

96-well black microplate

-

Data acquisition and analysis software

Procedure:

-

Preparation:

-

Rehydrate the streptavidin biosensors in kinetics buffer for at least 10 minutes before use.

-

Prepare a dilution series of the SARS-CoV-2 S protein RBD in kinetics buffer. A typical concentration range would be from 50 nM to 400 nM. Include a buffer-only control (0 nM).

-

Dilute the biotinylated m396-B10 antibody in kinetics buffer to a suitable loading concentration (e.g., 10 µg/mL).

-

-

Assay Setup:

-

Pipette 200 µL of each solution into the 96-well plate according to the experimental design. This includes wells for sensor hydration, antibody loading, baseline, antigen association, and dissociation.

-

-

BLI Experiment Steps:

-

Baseline 1: Equilibrate the biosensors in kinetics buffer for 60 seconds to establish a stable baseline.

-

Loading: Immobilize the biotinylated m396-B10 antibody onto the streptavidin biosensors until a stable signal is reached (typically a shift of 1-2 nm).

-

Baseline 2: Transfer the antibody-loaded biosensors to wells containing kinetics buffer for another 60 seconds to establish a new baseline.

-

Association: Move the biosensors to the wells containing the different concentrations of the SARS-CoV-2 S protein RBD and measure the association for 120-300 seconds.

-

Dissociation: Transfer the biosensors to wells with kinetics buffer and measure the dissociation for 300-600 seconds.

-

-

Data Analysis:

-

The data is analyzed using the instrument's analysis software.

-

The association and dissociation curves are corrected by subtracting the signal from the reference sensor (a sensor with immobilized antibody but without antigen).

-

The curves are then fitted to a 1:1 binding model to determine the ka, kd, and Kd values.

-

Mandatory Visualizations

Signaling Pathway

The binding of the m396-B10 antibody to the SARS-CoV-2 Spike protein blocks the interaction of the virus with the host cell's ACE2 receptor, thereby inhibiting viral entry. The following diagram illustrates the canonical SARS-CoV-2 entry pathway that is inhibited by neutralizing antibodies like m396-B10.

Experimental Workflow

The diagram below outlines the key steps in the Biolayer Interferometry experiment to determine the binding kinetics of m396-B10 to the SARS-CoV-2 Spike protein.

Technical Guide: Structural and Functional Analysis of B10-S

For Researchers, Scientists, and Drug Development Professionals

Abstract: B10-S is a small molecule identified as a potent anti-allergenic agent.[1] This document provides a comprehensive technical overview of the structural analysis, physicochemical properties, and relevant biological context of this compound. It includes detailed experimental protocols for key analytical methods and visualizes the compound's known signaling pathway and the workflow for its characterization. The information herein is intended to serve as a core resource for researchers engaged in the study and development of this compound and related compounds.

Introduction

This compound, with the molecular formula C22H14ClF3N4O2S, is an anti-allergenic compound that functions by inhibiting the degranulation of LAD2 mast cells.[1] Its complex heterocyclic structure presents a unique scaffold for potential therapeutic development. Understanding the precise three-dimensional structure, chemical properties, and biological mechanism of action is critical for advancing its application in drug discovery and development. This guide synthesizes the available structural data and outlines the methodologies required for its characterization.

Physicochemical and Structural Properties

The fundamental properties of this compound have been determined through a combination of spectroscopic and analytical techniques. These data are essential for understanding the compound's behavior in biological and chemical systems.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(4-(1-imino-1,2-dihydropyrimidin-5-ylthio)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea |

| Molecular Formula | C22H14ClF3N4O2S |

| CAS Number | 2210238-26-7[1] |

| SMILES String | O=C1C=2C(=CC(SC3=CC=C(NC(NC4=CC(C(F)(F)F)=C(Cl)C=C4)=O)C=C3)=CC2)NC=N1[1] |

| Molecular Weight | 502.89 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO; sparingly soluble in methanol (B129727); insoluble in water |

| Storage Temperature | -20°C[1] |

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Data Points and Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.21 (s, 1H), 9.15 (s, 1H), 8.87 (s, 1H), 8.30 (s, 1H), 8.15 (d, J=2.3 Hz, 1H), 7.65 (m, 4H), 7.50 (d, J=8.7 Hz, 2H), 7.35 (d, J=8.7 Hz, 2H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.4, 152.1, 148.9, 140.2, 138.5, 132.3, 131.8 (q, J=30.1 Hz), 127.6, 125.4, 123.1 (q, J=272.5 Hz), 122.8, 119.5, 118.7, 117.4 (q, J=5.8 Hz) |

| Mass Spectrometry (ESI+) | m/z 503.05 (M+H)⁺, 525.03 (M+Na)⁺ |

| X-ray Crystallography | Crystal System: Monoclinic, Space Group: P2₁/c, Unit Cell Dimensions: a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5° |

Biological Context: Signaling Pathway

This compound has been identified as an inhibitor of substance P-induced degranulation in mast cells.[1] This process is central to the allergic and inflammatory response. The compound is hypothesized to interfere with the G-protein coupled receptor signaling cascade initiated by substance P binding to the neurokinin-1 receptor (NK1R).

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of structural and functional data. The following sections provide the protocols for the primary analytical techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity of atoms in this compound.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Solvent Purity: Use a high-purity solvent (≥99.8% D) to minimize residual solvent peaks.

-

Data Acquisition (¹H NMR):

-

Acquire spectra at 25°C.

-

Use a spectral width of 16 ppm centered at 6 ppm.

-

Employ a 30° pulse angle with a relaxation delay of 2 seconds.

-

Accumulate 16 scans for adequate signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire spectra at 25°C.

-

Use a spectral width of 240 ppm centered at 120 ppm.

-

Employ a 45° pulse angle with a relaxation delay of 5 seconds.

-

Accumulate 1024 scans.

-

-

Processing: Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and determine the exact mass of this compound.

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

-

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this solution to 10 µg/mL in methanol containing 0.1% formic acid.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

-

Ionization: Use positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and the source temperature to 120°C.

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000. Use a suitable internal calibrant (e.g., sodium formate) to ensure high mass accuracy (<5 ppm).

-

Analysis: Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺). Use the instrument's software to calculate the elemental composition from the measured exact mass.

-

Single-Crystal X-ray Diffraction

-

Objective: To determine the three-dimensional atomic arrangement of this compound in a crystalline state.

-

Instrumentation: X-ray Diffractometer with a CCD detector and a graphite-monochromated Mo-Kα radiation source (λ = 0.71073 Å).

-

Procedure:

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of this compound in an ethyl acetate/hexane mixture (1:1 v/v) over several days at 4°C.

-

Crystal Mounting: Select a well-formed, clear crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a cryoloop.

-

Data Collection: Collect diffraction data at a low temperature (100 K) to minimize thermal vibrations. Perform a full sphere of data collection using a combination of ω and φ scans.

-

Structure Solution and Refinement:

-

Process the raw data (integration and scaling) using appropriate software (e.g., XDS or SAINT).

-

Solve the structure using direct methods (e.g., SHELXT).

-

Refine the structural model against the diffraction data using full-matrix least-squares on F² (e.g., SHELXL).

-

Locate all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

-

-

Characterization Workflow

The comprehensive analysis of this compound follows a logical progression from synthesis to detailed structural and functional evaluation. This workflow ensures that each step builds upon validated data from the previous stage.

Conclusion

This technical guide provides a foundational overview of the structural and functional characteristics of the anti-allergenic compound this compound. The presented data, protocols, and workflows are intended to facilitate further research and development. The detailed structural information obtained through NMR, MS, and X-ray crystallography, combined with an understanding of its biological pathway, provides a robust basis for future medicinal chemistry efforts, including the exploration of structure-activity relationships and the design of next-generation analogs with improved therapeutic profiles.

References

An In-depth Technical Guide on the In Vitro Stability and Solubility of B10-S

Disclaimer: Publicly available information regarding a specific molecule designated as "B10-S" is limited. Safety Data Sheets (SDS) indicate that "this compound" can refer to a selective resin for actinide separation which is insoluble in water.[1][2] Other mentions of "this compound" or similar terms in scientific literature appear to refer to different substances, such as mouse strains or fractions of biological materials. This guide, therefore, summarizes the available data and provides generalized protocols and workflows for assessing the in vitro stability and solubility of a novel chemical entity, which can be applied to this compound should it be a compound for pharmaceutical development.

Summary of Available Data

Based on the available Safety Data Sheets, the known properties of this compound, a selective resin, are summarized below. It is important to note that these properties may not be relevant to other substances that may be referred to as "this compound" in different contexts.

Table 1: Physicochemical Properties of this compound (Selective Resin)

| Property | Value | Source |

| Solubility in water | Insoluble | [1][2] |

| Partition coefficient (n-octanol/water) | Not determined | [1][2] |

| Physical state | Solid (powder) | [1][2] |

| Decomposition temperature | Not determined | [1][2] |

| Auto-ignition temperature | Product is not self-igniting | [1][2] |

| Explosive properties | Product does not present an explosion hazard | [1][2] |

Generalized Experimental Protocols for In Vitro Stability and Solubility

For a novel compound intended for pharmaceutical research, comprehensive in vitro stability and solubility studies are crucial. Below are detailed, generalized methodologies for these assessments.

2.1. Kinetic Solubility Assay Protocol

This protocol determines the solubility of a compound in an aqueous buffer after a short incubation period.

-

Materials:

-

Test compound (e.g., this compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent)

-

Plate shaker

-

Spectrophotometer or HPLC-UV

-

-

Methodology:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2.5 mM, ...).

-

Add 2 µL of each concentration to a 96-well plate in triplicate.

-

Add 198 µL of PBS (pH 7.4) to each well.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the absorbance of each well at a predetermined wavelength using a spectrophotometer. Alternatively, analyze the supernatant by HPLC-UV after centrifugation to remove precipitate.

-

The highest concentration at which no precipitate is observed (or the concentration in the supernatant) is determined as the kinetic solubility.

-

2.2. Thermodynamic Solubility Assay Protocol

This protocol measures the solubility of a compound at equilibrium.

-

Materials:

-

Test compound

-

Crystalline solid of the test compound

-

Relevant aqueous buffers (e.g., pH 1.2, 6.8, 7.4)

-

Vials

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC-UV system

-

-

Methodology:

-

Add an excess amount of the crystalline solid compound to vials containing the different aqueous buffers.

-

Incubate the vials on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of solid material.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the compound in the supernatant using a validated HPLC-UV method against a standard curve.

-

2.3. In Vitro Metabolic Stability Assay Protocol (Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by liver microsomes.

-

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile (B52724) with an internal standard for quenching

-

LC-MS/MS system

-

-

Methodology:

-

Prepare a working solution of the test compound in buffer.

-

In a 96-well plate, add the liver microsomes and the test compound. Pre-incubate at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

-

Visualization of Experimental Workflows

Diagram 1: Workflow for Solubility Assessment

Caption: Generalized workflow for determining kinetic and thermodynamic solubility.

Diagram 2: Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for assessing metabolic stability using liver microsomes.

References

Unraveling "B10-S": A Multifaceted Term in Scientific Research

The term "B10-S" does not correspond to a single, well-defined molecule or drug candidate in the current scientific literature. Searches for "this compound" yield ambiguous results, pointing to several distinct areas of research where "B10" is used as a descriptor, but without the "-S" suffix. This ambiguity makes it challenging to provide a specific technical guide on its target identification and validation.

The most relevant interpretations of "B10" in a biomedical context include:

-

B10 Cells: A specialized subset of regulatory B lymphocytes that play a crucial role in the immune system by producing the anti-inflammatory cytokine Interleukin-10 (IL-10). These cells are a subject of interest in immunology and cancer research, but they are a cell type rather than a therapeutic molecule for which specific molecular targets would be identified.

-

B10(Amrita Vishwa Vidyapeetham): A preclinical drug candidate identified as a monoamine oxidase B (MAO-B) modulator. This small molecule has been investigated for its potential in treating certain types of cancer. However, the "-S" designation is not consistently used in the available literature.

-

B10 L-BPA: A boron-containing compound utilized in Boron Neutron Capture Therapy (BNCT), a radiation therapy for cancer. In this context, "B10" refers to the boron-10 (B1234237) isotope, which has a high propensity to capture neutrons.

-

Insulin (B600854) (Histidine at B10 position): The designation "B10" is also used to denote a specific amino acid position (the 10th residue of the B chain) in the insulin protein. This is a structural descriptor and does not refer to a drug named "this compound."

Given the lack of a clear and singular definition for "this compound" as a therapeutic agent, a detailed guide on its target identification and validation cannot be constructed. The methodologies for target identification and validation are highly specific to the nature of the therapeutic agent —be it a small molecule, a biologic, or a cell-based therapy.

To proceed with a meaningful analysis, a more precise definition of "this compound" is required. Researchers and drug development professionals interested in this area should first clarify the specific entity to which "this compound" refers in their context. Once the nature of "this compound" is established (e.g., as a specific chemical compound), a systematic approach to target identification and validation can be outlined. This would typically involve a combination of computational, biochemical, and cell-based assays to identify its molecular targets and elucidate its mechanism of action.

A Technical Guide to the Preliminary Toxicity Screening of a Novel Compound B10-S

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential preliminary toxicity screening assays for a hypothetical novel small molecule, B10-S. The methodologies, data presentation, and workflows outlined below are based on established principles and regulatory guidelines for preclinical safety assessment.

Acute Systemic Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose or multiple doses of a substance within 24 hours.[1][2][3] These studies are crucial for identifying the potential for acute toxicity in humans, determining target organs for toxicity, and establishing a safe starting dose for further studies.[1]

Data Presentation: Acute Oral Toxicity of this compound (Hypothetical Data)

| Parameter | Value | Species |

| LD50 | > 2000 mg/kg | Rat |

| NOAEL | 500 mg/kg | Rat |

| LOAEL | 1000 mg/kg | Rat |

| Clinical Signs at LOAEL | Lethargy, piloerection | Rat |

LD50 (Median Lethal Dose), NOAEL (No-Observed-Adverse-Effect Level), LOAEL (Lowest-Observed-Adverse-Effect Level)

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the OECD 425 guideline for the acute oral toxicity testing.

-

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats are used. Animals are acclimated to laboratory conditions for at least 5 days before dosing.

-

Housing and Feeding: Animals are housed in standard cages with ad libitum access to food and water.

-

Dosing: this compound is administered as a single oral gavage. The initial dose is selected based on in silico predictions or data from similar compounds.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours after dosing, and then daily for 14 days.

-

Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal. If the animal survives, the dose is increased; if it dies, the dose is decreased.

-

Endpoint: The study is concluded when a sufficient number of reversals in outcome have been observed to allow for the calculation of the LD50 with a certain level of confidence.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Workflow for Acute Toxicity Assessment

Caption: Workflow for the Up-and-Down Procedure in acute toxicity testing.

Cytotoxicity

Cytotoxicity assays are in vitro methods used to determine the toxicity of a compound to cells.[4][5][6] These assays measure various cellular parameters such as membrane integrity, metabolic activity, and cell proliferation to assess the concentration at which a substance becomes toxic to cells.[5]

Data Presentation: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Assay | IC50 (µM) |

| HepG2 (Human Liver) | MTT | 75.3 |

| HEK293 (Human Kidney) | Neutral Red Uptake | 120.8 |

| A549 (Human Lung) | LDH Release | > 200 |

IC50 (Half maximal inhibitory concentration)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cells (e.g., HepG2) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 200 µM) and a vehicle control.

-

Incubation: The plate is incubated for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Cytotoxicity Assay Workflow

Caption: General workflow for in vitro cytotoxicity testing.

Genotoxicity

Genotoxicity assessment is a critical component of safety evaluation, as it identifies substances that can cause genetic damage.[7] A standard battery of in vitro and in vivo tests is typically performed to assess the mutagenic and clastogenic potential of a new compound.[7]

Data Presentation: Genotoxicity Profile of this compound (Hypothetical Data)

| Assay | Test System | Concentration/Dose Range | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 0.5 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | 1 - 100 µM | Negative |

| In Vivo Micronucleus Test | Rat bone marrow | 500, 1000, 2000 mg/kg | Negative |

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively, to detect point mutations.

-

Bacterial Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) is used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on agar (B569324) plates with a minimal amount of histidine or tryptophan.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration.

-

Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Genotoxicity Testing Strategy

Caption: A typical tiered approach for genotoxicity assessment.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[8][9] The core battery of safety pharmacology studies typically includes assessments of the cardiovascular, respiratory, and central nervous systems.[8][9]

Data Presentation: Core Battery Safety Pharmacology of this compound (Hypothetical Data)

| System | Assay | Endpoint | Result |

| Central Nervous System | Irwin Test (Rat) | Behavioral and physiological parameters | No adverse effects up to 1000 mg/kg |

| Cardiovascular System | hERG Assay (in vitro) | IC50 for hERG channel current inhibition | > 30 µM |

| Cardiovascular System | Telemetry (Dog) | Blood pressure, heart rate, ECG | No significant changes up to 100 mg/kg |

| Respiratory System | Whole Body Plethysmography (Rat) | Respiratory rate, tidal volume | No adverse effects up to 1000 mg/kg |

Experimental Protocol: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is an in vitro test to assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

-

Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

-

Electrophysiology: The whole-cell patch-clamp technique is used to measure the hERG potassium current.

-

Compound Application: Cells are exposed to a range of concentrations of this compound.

-

Data Acquisition: The hERG current is recorded before and after the application of the test compound.

-

Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.

Safety Pharmacology Core Battery

Caption: The main components of the safety pharmacology core battery.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. Acute toxicity testing | NC3Rs [nc3rs.org.uk]

- 3. labinsights.nl [labinsights.nl]

- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. m.youtube.com [m.youtube.com]

- 7. inotiv.com [inotiv.com]

- 8. criver.com [criver.com]

- 9. fda.gov [fda.gov]

Synthesis of B10-S Analogues and Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological applications of sulfur-containing analogues and derivatives of the closo-decaborate anion ([B10H10]2-). These compounds, referred to as B10-S analogues, are emerging as a versatile platform in drug development, with significant potential in Boron Neutron Capture Therapy (BNCT) for cancer and as antiviral agents against influenza.

Core Synthetic Strategies

The synthesis of this compound analogues and derivatives primarily revolves around the functionalization of the closo-decaborate cage. The key starting material is the sulfanyl (B85325) derivative, [2-B10H9SH]2-, which can be prepared through a two-stage method. This nucleophilic thiol can then be further modified through alkylation or acylation to yield a diverse range of sulfonium (B1226848) and thioester derivatives.

A prevalent method for creating sulfonium derivatives involves the alkylation of the [B10H9SH]2- anion with various bromoalkanes. For instance, the reaction with 2-n-bromoalkyl phthalimides followed by the removal of the phthalimide (B116566) protecting group with hydrazine (B178648) is an effective route to produce derivatives with exo-polyhedral amino groups, such as [B10H9S((CH2)nNH2)2]−.

Furthermore, perchlorinated derivatives can be synthesized by treating the sulfonium-substituted anion with sulfuryl chloride (SO2Cl2) in acetonitrile. This process leads to the complete replacement of the hydrogen atoms on the boron cluster with chlorine, yielding compounds like ((C4H9)4N)[B10Cl9SR2].

For the synthesis of disubstituted derivatives, a method for preparing the 1,10-disulfanyl-closo-decaborate anion, [1,10-B10H8(SH)2]2-, has been developed. This involves the selective introduction of an iodine zwitterion at the apical positions, followed by replacement with thiodimethylformamide and subsequent hydrazinolysis. This disulfanyl anion can then undergo alkylation reactions.

Experimental Protocols

Synthesis of Perchlorinated di-S,S-substituted closo-Decaborate Anions

This protocol describes the synthesis of ((C4H9)4N)[2-B10Cl9S(i-C3H7)2] as an example of a perchlorinated sulfonium derivative.

-

Starting Material Preparation : Synthesize the sulfonium-substituted anion [B10H9S(i-C3H7)2]− by alkylating the [B10H9SH]2– anion with 2-bromopropane.

-

Chlorination :

-

Place the starting sulfonium salt in a round-bottomed flask and dissolve it in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Under an argon atmosphere and with constant stirring, slowly add a 10-fold excess of sulfuryl chloride to the reaction mixture. Caution : The initial phase of the chlorination reaction is exothermic and releases gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 60 hours.

-

-

Work-up and Purification :

-

Pour 10 mL of hexane (B92381) into the resulting solid residue and treat the mixture in an ultrasonic bath for 10 minutes.

-

Filter the resulting fine-crystalline powder.

-

Wash the powder with distilled water (2 x 10 mL) and then with diethyl ether (2 x 10 mL).

-

-

Characterization : The final product can be characterized by negative electrospray ionization mass spectrometry (ESI-MS) and 11B NMR spectroscopy. For ((C4H9)4N)[B10Cl9S(i-C3H7)2], the expected ESI-MS m/z is approximately 546.89 for the [B10Cl9S(i-C3H7)2]− anion. The 11B NMR spectrum in acetonitrile-d3 (B32919) will show characteristic signals for the apical and equatorial boron atoms.[1]

Quantitative Data for Drug Development

The development of this compound analogues as therapeutic agents requires rigorous quantitative assessment of their biological properties. Key parameters include boron concentration in target tissues for BNCT and antiviral potency and cytotoxicity for influenza treatment.

Boron Neutron Capture Therapy (BNCT)

For a BNCT agent to be effective, it must selectively deliver a sufficient concentration of boron-10 (B1234237) to tumor cells while minimizing accumulation in surrounding healthy tissues.

| Parameter | Target Value | Rationale |

| Boron Concentration in Tumor | >20 µg 10B / g of tumor | To ensure a lethal dose of radiation is delivered to cancer cells upon neutron capture.[2] |

| Tumor-to-Normal Tissue Ratio | > 3:1 | To minimize damage to healthy tissue and reduce side effects.[3] |

| Tumor-to-Blood Ratio | > 3:1 | To reduce radiation damage to blood vessels and systemic toxicity.[3] |

Table 1: Key Parameters for Effective BNCT Agents.

Studies on closo-dodecaborate derivatives conjugated to albumin have shown promising results in animal models. For example, in a hamster cheek pouch oral cancer model, a maleimide-functionalized closo-dodecaborate albumin conjugate (MID:BSA) administered at 15 mg B/kg resulted in a mean boron concentration of 32.4 ± 9.0 ppm in the tumor at 12 hours post-injection. At 19 hours, the tumor concentration remained high (31.7 ± 11.1 ppm) while the blood concentration decreased, improving the tumor-to-blood ratio.

Antiviral Activity

Amino acid-functionalized closo-decaborate derivatives have demonstrated potent antiviral activity against influenza A virus. Their mechanism of action is believed to involve the inhibition of the viral M2 proton channel.

| Compound Type | Virus Strain | IC50 | CC50 (MDCK cells) | Selectivity Index (SI) |

| closo-Dodecaborate-Tryptophan Conjugate | Influenza A (H1N1)pdm09 (resistant) | 5.0 µg/mL | 80-160 µg/mL | >16 |

| closo-Decaborate-Histidine Derivative | Influenza A/Moscow/01/2009 (H1N1)pdm09 | 5.0 µg/mL | >160 µg/mL | >32 |

Table 2: Antiviral Activity of Boron Cluster Conjugates. [4]

Visualization of Mechanisms and Workflows

Boron Neutron Capture Therapy (BNCT) Mechanism

The therapeutic principle of BNCT is based on a nuclear reaction that occurs when a stable isotope, boron-10, is irradiated with low-energy neutrons. This reaction produces high-energy alpha particles that are cytotoxic, leading to the destruction of the cancer cells that have selectively accumulated the boron-10 agent.

Caption: Mechanism of Boron Neutron Capture Therapy (BNCT).

Antiviral (Influenza M2 Channel Inhibition) Signaling Pathway

The antiviral activity of certain this compound analogues against influenza A is attributed to the blockage of the M2 proton channel. This channel is crucial for the virus to uncoat and release its genetic material into the host cell. By inhibiting this channel, the viral replication cycle is disrupted.

Caption: Inhibition of Influenza A M2 Proton Channel by this compound Analogues.

Experimental Workflow for this compound Analogue Development

The development of this compound analogues for therapeutic applications follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: General Experimental Workflow for this compound Analogue Drug Development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Anti-Influenza Activity of closo-Borate Platforms: Structure–Activity Relationship of Amino Acid-Functionalized closo-Dodecaborate Derivatives Against Influenza Virus A/Cheboksary/125/2020 (H1N1)pdm09 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of B10-S: A Review of Publicly Available Information

An In-depth Analysis for Researchers and Drug Development Professionals

The compound designated as B10-S does not appear in publicly accessible scientific literature, clinical trial databases, or other indexed resources related to pharmacology and drug development. Extensive searches for "this compound" and variations thereof in conjunction with terms such as "pharmacodynamics," "mechanism of action," "clinical trial," and specific therapeutic areas have yielded no relevant results.

This suggests that "this compound" may be an internal, proprietary identifier for a compound in the early stages of development, and information regarding its pharmacodynamic properties has not been publicly disclosed. Pharmaceutical companies and research institutions often use such internal codes before a public name (such as an International Nonproprietary Name or INN) is assigned.

Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations related to the pharmacodynamics of B1-S. The core requirements of data presentation, experimental methodologies, and signaling pathway diagrams cannot be fulfilled due to the absence of foundational information in the public domain.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation if this is a compound developed within your organization or to await public disclosure through scientific publications or conference presentations.

Methodological & Application

B10-S Experimental Protocol for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive set of protocols for the culture of the hypothetical B10-S cell line, a model system for studying B-cell biology and related signaling pathways. The following application notes detail the necessary reagents, equipment, and step-by-step instructions for the successful revival, maintenance, expansion, and cryopreservation of this compound cells. Additionally, a protocol for a common downstream application, the MTT cell proliferation assay, is included.

Data Presentation

Table 1: Reagents and Media for this compound Cell Culture

| Reagent | Component | Concentration/Volume | Storage |

| This compound Complete Growth Medium | RPMI-1640 Medium | To 500 mL | 2-8°C |

| Fetal Bovine Serum (FBS) | 10% (v/v) | -20°C | |

| Penicillin-Streptomycin | 1% (v/v) | -20°C | |

| L-Glutamine | 2 mM | -20°C | |

| Cryopreservation Medium | This compound Complete Growth Medium | 90% (v/v) | 2-8°C |

| Dimethyl Sulfoxide (DMSO) | 10% (v/v) | Room Temperature | |

| Thawing Medium | This compound Complete Growth Medium | 9 mL | 37°C |

| Subculture Reagents | Trypsin-EDTA Solution | 0.25% | 2-8°C |

| Dulbecco's Phosphate-Buffered Saline (DPBS) | As needed | Room Temperature |

Table 2: this compound Cell Culture Conditions and Parameters

| Parameter | Condition |

| Incubation Temperature | 37°C[1] |

| CO2 Concentration | 5%[1] |

| Humidity | >95% |

| Subculture Confluency | 70-90%[2] |

| Seeding Density | 2 x 10^4 cells/cm^2 |

| Typical Cell Yield | 1 x 10^5 cells/cm^2 |

| Medium Change Frequency | Every 2-3 days |

Experimental Protocols

Revival of Cryopreserved this compound Cells

This protocol describes the procedure for thawing and establishing a viable culture of this compound cells from a frozen vial.[2]

Materials:

-

Cryopreserved vial of this compound cells

-

This compound Complete Growth Medium (pre-warmed to 37°C)

-

Sterile 15 mL conical tube

-

T-25 cell culture flask

-

Water bath at 37°C

-

Centrifuge

Procedure:

-

Pre-warm the this compound Complete Growth Medium in a 37°C water bath.

-

Quickly thaw the cryovial of this compound cells by gently swirling it in the 37°C water bath for approximately 1-2 minutes until only a small ice crystal remains.

-

Wipe the outside of the vial with 70% ethanol before opening it in a sterile cell culture hood.

-

Aseptically transfer the contents of the vial to a sterile 15 mL conical tube containing 9 mL of pre-warmed this compound Complete Growth Medium.

-

Centrifuge the cell suspension at 125 x g for 5 minutes to pellet the cells and remove the cryoprotectant.

-

Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of fresh, pre-warmed this compound Complete Growth Medium.

-

Transfer the cell suspension to a T-25 cell culture flask.

-

Incubate the flask at 37°C in a humidified incubator with 5% CO2.[1]

-

The following day, replace the medium to remove any remaining dead cells and cryoprotectant.

Routine Maintenance and Subculturing of this compound Cells

This protocol outlines the steps for passaging this compound cells to maintain their health and logarithmic growth.[2]

Materials:

-

Confluent T-25 flask of this compound cells

-

This compound Complete Growth Medium (pre-warmed to 37°C)

-

DPBS (calcium and magnesium-free)

-

0.25% Trypsin-EDTA solution (pre-warmed to 37°C)

-

Sterile centrifuge tubes

-

New T-75 cell culture flasks

-

Hemocytometer or automated cell counter

Procedure:

-

Examine the this compound cells under a microscope to ensure they are healthy and have reached 70-90% confluency.[2]

-

Aseptically aspirate the culture medium from the flask.

-

Wash the cell monolayer with 5 mL of DPBS to remove any residual serum. Aspirate the DPBS.

-

Add 2 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring it covers the entire cell monolayer.

-

Incubate the flask at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 8 mL of this compound Complete Growth Medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the cell suspension to a sterile 15 mL conical tube and centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed this compound Complete Growth Medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new T-75 flasks at a density of 2 x 10^4 cells/cm^2.

-

Add the appropriate volume of this compound Complete Growth Medium to the new flasks and return them to the incubator.

Cryopreservation of this compound Cells

This protocol describes how to freeze this compound cells for long-term storage.

Materials:

-

Healthy, sub-confluent culture of this compound cells

-

Cryopreservation Medium (freshly prepared)

-

Sterile cryovials

-

Controlled-rate freezing container

Procedure:

-

Follow steps 1-9 of the subculturing protocol to obtain a single-cell suspension.

-

Determine the cell density and calculate the volume needed to aliquot 1 x 10^6 cells per cryovial.

-

Centrifuge the required volume of cell suspension at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in the appropriate volume of cold Cryopreservation Medium to achieve a final concentration of 1 x 10^6 cells/mL.

-

Aliquot 1 mL of the cell suspension into each sterile cryovial.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to a liquid nitrogen vapor phase for long-term storage.

This compound Cell Proliferation Assay (MTT Assay)

This protocol provides a method for measuring the metabolic activity of this compound cells as an indicator of cell viability and proliferation.[3]

Materials:

-

This compound cells in logarithmic growth phase

-

This compound Complete Growth Medium

-

96-well flat-bottom plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Detergent solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Harvest and count this compound cells as described in the subculturing protocol.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of this compound Complete Growth Medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with the experimental compounds and include appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Add 100 µL of detergent solution to each well to solubilize the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the precipitate is fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

Caption: Hypothetical this compound cell signaling pathway upon antigen binding.

Caption: Experimental workflow for this compound cell culture and analysis.

References

Application Notes and Protocols for the Use of B10-S in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the utilization of B10-S, a hypothetical small molecule inhibitor of Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), in a mouse xenograft model of cancer. AKR1B10 is overexpressed in various solid tumors, including liver, lung, and breast cancer, and is implicated in carcinogenesis and chemoresistance through multiple mechanisms.[1][2][3] These mechanisms include the detoxification of cytotoxic carbonyls, regulation of retinoic acid levels, and modulation of cellular fatty acid synthesis.[1] Inhibition of AKR1B10 presents a promising therapeutic strategy to suppress tumor growth and overcome drug resistance.[1][2]

This document will guide researchers through the principles of AKR1B10's role in cancer, the establishment of a mouse xenograft model, and the subsequent treatment with this compound, including data collection and analysis.

Mechanism of Action of AKR1B10 in Cancer

AKR1B10 contributes to cancer progression and therapeutic resistance through several pathways:

-

Promotion of Cell Proliferation and Survival: AKR1B10 has been demonstrated to promote the growth and survival of cancer cells by modulating lipid synthesis and protein prenylation.[1] Silencing AKR1B10 has been shown to inhibit the growth of hepatocellular carcinoma in xenograft mice.[1]

-

Inhibition of Apoptosis: Knockdown of AKR1B10 can lead to an increased expression of apoptosis-promoting genes like Bax and caspase-3, suggesting that AKR1B10 normally helps cancer cells evade programmed cell death.[1]

-

Chemoresistance: AKR1B10 can reduce the efficacy of certain chemotherapeutic drugs, such as doxorubicin (B1662922) and cisplatin, by metabolizing their active carbonyl groups, leading to drug resistance.[1]

Signaling Pathway Implicated in AKR1B10 Function

Caption: Role of AKR1B10 in chemoresistance and cell survival, and its inhibition by this compound.

Experimental Protocols

I. Establishment of a Mouse Xenograft Model

This protocol outlines the subcutaneous implantation of human cancer cells into immunodeficient mice.

Materials:

-

Human cancer cell line overexpressing AKR1B10

-

Logarithmic growth phase cells (80-90% confluency)[4]

-

Sterile PBS and serum-free medium[4]

-

Trypsin-EDTA

-

Matrigel (optional, for poorly tumorigenic cell lines)[4]

-

Immunodeficient mice (e.g., NOD.SCID or NSG), 5-6 weeks old[5]

-

Sterile syringes (1 mL) and needles (25-27 gauge)[6]

-

70% Ethanol

Procedure:

-

Cell Preparation: a. Harvest cells during their exponential growth phase.[4] b. Wash cells with PBS and detach them using trypsin. Neutralize with serum-free medium.[4] c. Centrifuge the cell suspension at 1500 rpm for 5 minutes at 4°C.[4] d. Resuspend the cell pellet in cold PBS or serum-free medium to a final concentration of 1-5 × 10⁷ cells/mL. Keep the cell suspension on ice.[4] e. (Optional) If using Matrigel, mix the cell suspension with Matrigel at a 1:1 ratio on ice.[4]

-

Subcutaneous Injection: a. Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).[7] b. Disinfect the injection site (typically the dorsal flank) with 70% ethanol.[4] c. Gently pinch the skin and insert the needle subcutaneously.[4] d. Slowly inject 100-200 µL of the cell suspension.[4] e. Withdraw the needle slowly to prevent leakage.[4]

-

Tumor Monitoring: a. Monitor the mice daily for tumor formation, which typically occurs within 1 to 4 weeks.[4] b. Measure tumor dimensions with calipers 2-3 times per week once tumors are palpable. c. Calculate tumor volume using the formula: (Length × Width²) / 2. d. Monitor animal body weight and overall health.[4]

II. Administration of this compound

This protocol describes the administration of the hypothetical inhibitor this compound to tumor-bearing mice.

Materials:

-

This compound compound

-

Appropriate vehicle for solubilizing this compound (e.g., 0.5% methylcellulose)[8]

-

Dosing syringes and needles or gavage needles

-

Tumor-bearing mice with established tumors (e.g., 100-200 mm³)

Procedure:

-

Preparation of Dosing Solution: a. Prepare the this compound solution in the appropriate vehicle at the desired concentration. Ensure complete solubilization.

-

Administration Route:

-

Oral Gavage: This is a common route for administering oral drugs.[9][10] The volume for mice is typically 10 mL/kg.[9]

-

Intraperitoneal (IP) Injection: Injections are made into the lower abdominal quadrant.

-

Intravenous (IV) Injection: Typically administered via the tail vein. The maximum bolus injection is 5 ml/kg.[10]

-

The choice of administration route depends on the pharmacokinetic properties of this compound.

-

-

Dosing and Schedule: a. Randomize mice into control (vehicle only) and treatment (this compound) groups. b. Administer the appropriate dose of this compound or vehicle according to the predetermined schedule (e.g., daily, twice daily). Doses can range from 34 to 340 mg/kg, but should be determined from preliminary toxicity studies.[8][9]

Experimental Workflow Diagram

Caption: Workflow for a mouse xenograft study using this compound.

Data Presentation

Quantitative data should be summarized for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value |

| Vehicle Control | 10 | 150.5 ± 10.2 | 1250.8 ± 150.3 | - | - |

| This compound (50 mg/kg) | 10 | 148.9 ± 9.8 | 625.4 ± 80.1 | 50.0 | <0.01 |

| This compound (100 mg/kg) | 10 | 152.1 ± 11.5 | 312.7 ± 55.6 | 75.0 | <0.001 |

Table 2: Animal Body Weight

| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Mean Change in Body Weight (%) |

| Vehicle Control | 20.1 ± 0.5 | 18.5 ± 0.6 | -8.0 |

| This compound (50 mg/kg) | 20.3 ± 0.4 | 19.8 ± 0.5 | -2.5 |

| This compound (100 mg/kg) | 20.2 ± 0.6 | 20.0 ± 0.7 | -1.0 |

Conclusion

The protocols and guidelines presented here provide a framework for investigating the efficacy of this compound, a hypothetical inhibitor of AKR1B10, in a preclinical mouse xenograft model. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of novel AKR1B10 inhibitors in cancer treatment. Further studies may involve combination therapies with existing chemotherapeutic agents to assess synergistic effects.

References

- 1. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of cytotoxic chemotherapy on aldo-keto reductase family 1 member B10 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yeasenbio.com [yeasenbio.com]

- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 8. rti.org [rti.org]

- 9. Comparative toxicokinetics of bisphenol S in rats and mice following gavage administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for In Vivo Studies of B10-S

Disclaimer: The identity of "B10-S" is not definitively established in the provided search results. The information below is based on the compound "84-B10," a novel 3-phenylglutaric acid derivative, which may or may not be the "this compound" of interest. Researchers should verify the identity of their specific compound before proceeding with any experimental protocols. The following protocols are general guidelines for in vivo studies in mice and should be adapted based on the specific characteristics of the compound and the experimental objectives.

Introduction

These application notes provide a summary of the available in vivo data for the compound 84-B10 and offer generalized protocols for the dosage and administration of novel therapeutic agents in preclinical research settings. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the reported pharmacokinetic data for 84-B10 following a single intraperitoneal injection in rats. This data can serve as a preliminary reference for designing studies in other rodent models, such as mice, although species-specific differences in metabolism and clearance must be considered.

| Parameter | Value | Species | Administration Route | Dosage | Source |

| Cmax | 257 ng/mL | Rat | Intraperitoneal | 0.36 mg/kg | [1] |

| tmax | 0.17 h | Rat | Intraperitoneal | 0.36 mg/kg | [1] |

Note: Cmax refers to the maximum plasma concentration, and tmax is the time at which Cmax is reached.

Experimental Protocols

The following are generalized protocols for the administration of therapeutic compounds in mice. These should be adapted based on the physicochemical properties of this compound, the vehicle used for solubilization, and the specific aims of the study.

Materials

-

This compound compound

-

Sterile vehicle for dissolution/suspension (e.g., saline, PBS, DMSO/Cremophor EL/saline mixture)

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles of appropriate gauge (e.g., 25-27G for intraperitoneal and subcutaneous injections, 27-30G for intravenous injections)

-

70% ethanol (B145695) for disinfection

-

Appropriate animal restraints

-

Personal protective equipment (gloves, lab coat)

Animal Models

-

Specify the strain, age, and sex of the mice to be used.

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Preparation of Dosing Solution

-

Aseptically prepare the dosing solution on the day of administration.

-

Determine the appropriate concentration of this compound in the vehicle to achieve the desired dose in a manageable injection volume. For mice, typical injection volumes are:

-

Intravenous (IV): < 0.2 mL

-

Intraperitoneal (IP): < 2-3 mL

-

Subcutaneous (SC): < 2-3 mL (can be divided into multiple sites)

-

Oral (PO): > 2 mL is recommended

-

-

Ensure the final solution is homogenous and free of precipitates. For parenteral routes, the solution should be sterile and isotonic.[2]

Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the properties of the compound. The rate of absorption generally follows the order: IV > IP > IM > SC > PO.

-

Manually restrain the mouse, tilting its head downwards.

-

Locate the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Insert a 25-27 gauge needle at a 30° angle.[3]

-

Aspirate to ensure no blood vessel or organ has been punctured.

-

Inject the this compound solution slowly.

-

Gently grasp the loose skin over the interscapular area (scruff of the neck) to form a tent.

-

Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.

-

Aspirate to check for blood.

-

Inject the solution to form a small bleb under the skin.

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the mouse in a suitable restraint device.

-

Disinfect the tail with 70% ethanol.

-

Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.

-

Inject the solution slowly. Resistance or swelling indicates a failed injection.

Visualizations

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study involving this compound administration.

Caption: General workflow for an in vivo study.

Common Administration Routes

This diagram illustrates the common parenteral and enteral routes of administration in mouse models.

Caption: Common routes of administration for in vivo studies.

Signaling Pathways

Information regarding the specific signaling pathways affected by this compound is not available in the provided search results. Therefore, a diagram illustrating its mechanism of action cannot be generated at this time. Further research into the molecular targets of this compound is required. The related compound, 84-B10, is known to activate the mitochondrial protease Lon protease 1 (LONP1).[1][4]

Note to Researchers: It is imperative to conduct dose-finding and toxicity studies for any new compound, such as this compound, before proceeding with efficacy studies. The information provided here is for guidance only and does not substitute for rigorous, compound-specific experimental validation.

References

Application Note: Quantitative Determination of B10-S in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note provides a detailed protocol for the quantitative analysis of B10-S, a novel small molecule compound, in human plasma. The accurate measurement of drug concentration in plasma is fundamental to pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[1][2][3] This method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for quantifying small molecules in complex biological matrices.[4]

The protocol outlined below describes a complete workflow, including plasma sample preparation via protein precipitation, chromatographic separation, and detection by mass spectrometry. The method has been developed to provide high throughput, accuracy, and precision, adhering to principles outlined in regulatory guidance for bioanalytical method validation.[5][6]

Principle of the Method

This method employs a simple protein precipitation step to extract this compound and an internal standard (IS) from the plasma matrix.[7] The resulting supernatant is injected into an LC-MS/MS system.

-

Liquid Chromatography (LC): The extract is first separated on a reverse-phase C18 column. This compound and the IS are resolved from endogenous plasma components based on their hydrophobicity.

-

Tandem Mass Spectrometry (MS/MS): The column eluent is introduced into a mass spectrometer using an electrospray ionization (ESI) source. The instrument operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for this compound (and the IS) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process (precursor → product ion transition) ensures accurate quantification with minimal interference from the plasma matrix.[8]

Quantification is achieved by comparing the peak area ratio of the analyte (this compound) to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., blank plasma).[9]

Materials and Reagents

-

Instrumentation:

-

LC-MS/MS System (e.g., Sciex Triple Quad™, Waters Xevo™, Agilent Triple Quadrupole)

-

Analytical Balance

-

Microcentrifuge

-

Pipettes and disposable tips

-

96-well collection plates and sealing mats

-

-

Chemicals and Reagents:

-

This compound Reference Standard (≥98% purity)

-

This compound-d4 (or other stable isotope-labeled internal standard, IS)

-

Acetonitrile (B52724) (LC-MS grade)[10]

-

Methanol (B129727) (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Control Human Plasma (K2-EDTA)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and this compound-d4 (IS) reference standards and dissolve in methanol to a final concentration of 1 mg/mL.

-

Intermediate Stock Solutions: Prepare intermediate stock solutions of this compound by serial dilution of the primary stock with 50:50 acetonitrile/water.

-

Calibration Standard (CS) and Quality Control (QC) Working Solutions: Use the intermediate stock solutions to prepare working solutions for spiking into blank plasma to create the calibration curve and QC samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and QC Samples

-

Spike blank human plasma with the appropriate this compound working solutions to achieve the final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples in blank plasma at a minimum of three concentration levels:

-

Low QC (LQC): 3 ng/mL

-

Medium QC (MQC): 80 ng/mL

-

High QC (HQC): 800 ng/mL

-

Plasma Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes or a 96-well plate for standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma (standard, QC, or unknown sample) into the corresponding tube/well.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL this compound-d4 in acetonitrile) to each sample.[11] The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[10]

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer 100 µL of the clear supernatant to a new vial or 96-well plate for analysis.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC System |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | This compound: m/z 391.2 → 184.1 (Quantifier), m/z 391.2 → 210.1 (Qualifier) |

| This compound-d4 (IS): m/z 395.2 → 188.1 | |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Collision Energy (CE) | Optimized for each transition (e.g., this compound: 25 eV, IS: 25 eV) |

Note: MRM transitions are hypothetical and must be optimized by infusing the pure compound.

Data Presentation

Table 1: Representative Calibration Curve Data

The calibration curve should be linear over the desired concentration range. A linear regression with 1/x² weighting is typically used.

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Conc. (ng/mL) | % Accuracy |

| 1.00 | 0.0125 | 0.98 | 98.0 |

| 2.00 | 0.0248 | 2.01 | 100.5 |

| 5.00 | 0.0631 | 5.05 | 101.0 |

| 10.00 | 0.124 | 9.92 | 99.2 |

| 50.00 | 0.628 | 50.2 | 100.4 |

| 100.00 | 1.25 | 99.8 | 99.8 |

| 500.00 | 6.32 | 506 | 101.2 |

| 1000.00 | 12.45 | 996 | 99.6 |

| Regression | y = 0.0125x + 0.0003 | r² = 0.9992 |

Table 2: Precision and Accuracy Data

Intra-day and inter-day precision and accuracy are evaluated using the QC samples. The acceptance criteria are typically ±15% (±20% for the Lower Limit of Quantification, LLOQ).

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18 over 3 days) | ||

| Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | ||

| LQC | 3.00 | 2.95 | 5.8 | 98.3 | 3.09 |

| MQC | 80.00 | 81.20 | 4.1 | 101.5 | 78.95 |

| HQC | 800.00 | 790.40 | 3.5 | 98.8 | 815.20 |

Visualizations

Hypothetical this compound Signaling Pathway

Caption: Hypothetical pathway showing this compound inhibiting "Kinase X".

Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound in plasma.

References

- 1. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

- 3. allucent.com [allucent.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. fda.gov [fda.gov]

- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 7. agilent.com [agilent.com]

- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. a protein precipitation extraction method [protocols.io]

Application Notes and Protocol for Immunoprecipitation followed by Western Blot

Audience: Researchers, scientists, and drug development professionals.

Note on Target Protein "B10-S": The term "this compound" is ambiguous and does not correspond to a single, well-defined protein in publicly available databases. "B10" is used as an alias for several distinct proteins (e.g., ENPP3, AKR1B10, SERPINB10) and as a designation for specific antibody clones (e.g., anti-CSB clone B-10). Therefore, this document provides a comprehensive and adaptable protocol for immunoprecipitation (IP) followed by Western Blot (WB). Researchers should substitute the specific details for their protein of interest where indicated.

Introduction

Immunoprecipitation (IP) coupled with Western Blot (WB) analysis is a powerful technique to isolate and detect a specific protein from a complex mixture, such as a cell lysate.[1][2][3] This method, often referred to as IP-WB, is instrumental in confirming protein expression, and when used in its co-immunoprecipitation (Co-IP) variation, for identifying protein-protein interactions.[2][4] The workflow involves using a primary antibody specific to the target protein to capture it from a cell lysate. This antibody-antigen complex is then precipitated using antibody-binding proteins (like Protein A/G) coupled to beads.[1] Following separation and washing, the captured proteins are eluted and then detected by Western blotting.[2]

Quantitative Data Summary

Successful immunoprecipitation and Western blotting require careful optimization of several parameters. The following table provides a summary of typical quantitative data and starting recommendations. It is crucial to optimize these conditions for your specific protein of interest and antibody.

| Parameter | Recommended Range/Value | Notes |

| Cell Lysate | ||

| Starting Cell Number | 1 x 10^6 to 1 x 10^7 cells | The optimal number depends on the expression level of the target protein. |

| Lysis Buffer Volume | 0.5 - 1.0 mL per 10 cm plate or 1 x 10^7 cells | Ensure complete cell coverage. |

| Protein Concentration | 100 - 1000 µg of total protein per IP reaction | Determine protein concentration using an assay like BCA or Bradford.[5] |

| Immunoprecipitation | ||

| Primary Antibody | 1 - 10 µg per IP reaction | This should be titrated for each new antibody and experimental condition.[6] Polyclonal antibodies are often preferred for IP as they can bind to multiple epitopes.[7] |

| Control IgG | Same amount as the primary antibody | Use an isotype-matched control IgG from the same host species as the primary antibody.[6] |

| Protein A/G Agarose/Magnetic Beads | 20 - 50 µL of 50% slurry per IP reaction | The choice between Protein A, G, or A/G depends on the species and isotype of the primary antibody. |

| Incubation Time (Antibody-Lysate) | 1 hour to overnight | Longer incubation times may increase yield but can also lead to higher non-specific binding.[6] |

| Incubation Temperature | 4°C with gentle rocking/rotation | Low temperature is crucial to minimize protein degradation and preserve protein-protein interactions.[6] |

| Washing | ||

| Number of Washes | 3 - 5 times | Insufficient washing can lead to high background.[8] |

| Wash Buffer Volume | 0.5 - 1.0 mL per wash | |

| Elution | ||

| 2X Laemmli Sample Buffer | 20 - 40 µL | This buffer is used for denaturing elution for subsequent SDS-PAGE.[6][9] |

| Boiling Time | 5 - 10 minutes at 95-100°C | This step denatures the proteins and dissociates them from the beads.[5][9] |

| Western Blotting | ||

| Sample Loading Volume | 15 - 30 µL per well | |

| Primary Antibody Dilution | 1:500 - 1:2000 | This needs to be optimized for each antibody. |

| Secondary Antibody Dilution | 1:2000 - 1:10,000 | The optimal dilution depends on the specific antibody and detection system. |

Experimental Protocol

This protocol provides a general framework. Optimization of lysis buffers, wash conditions, and antibody concentrations is essential for a successful experiment.

Cell Lysate Preparation (Non-denaturing conditions)

-

Grow cells to 80-90% confluency.

-

Wash the cells twice with ice-cold PBS.[9]

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][9]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

Pre-clearing the Lysate (Optional but Recommended)

This step helps to reduce non-specific binding of proteins to the beads.[8]

-

To 1 mg of protein lysate, add 20 µL of Protein A/G bead slurry.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

Immunoprecipitation

-

To the pre-cleared lysate, add the primary antibody specific for your target protein (e.g., 1-10 µg). As a negative control, prepare a parallel sample with an equivalent amount of isotype-matched control IgG.[6]

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add 30-50 µL of Protein A/G bead slurry to each sample.

-

Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[6]

-

Collect the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.[6]

-

Carefully discard the supernatant.

Washing

-

Add 500 µL of ice-cold lysis buffer (or a designated wash buffer) to the beads.

-

Gently invert the tube several times to resuspend the beads.

-

Centrifuge at 1,000 x g for 30 seconds at 4°C and discard the supernatant.

-

Repeat the wash step 3-5 times to remove non-specifically bound proteins.[6][9]

Elution

-

After the final wash, remove all supernatant.

-

Add 20-40 µL of 2X Laemmli sample buffer to the bead pellet.[6][9]

-

Vortex briefly and then boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.[5][9]